n-Allylbenzenesulfonamide

Descripción general

Descripción

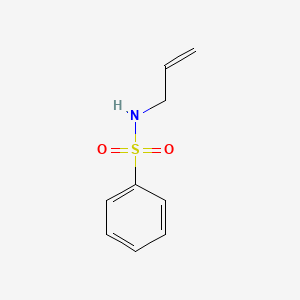

n-Allylbenzenesulfonamide: is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Schotten-Baumann Reaction: This method involves the reaction of benzenesulfonyl chloride with allylamine in the presence of a base such as sodium hydroxide.

Oxidative Coupling: Another method involves the oxidative coupling of thiols and amines.

Industrial Production Methods: Industrial production of n-Allylbenzenesulfonamide often employs the Schotten-Baumann reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product.

Análisis De Reacciones Químicas

Substitution and Cross-Coupling Reactions

The allyl group’s weak nucleophilicity allows selective functionalization. In SN1-like reactions, benzylation of primary amines derived from 4-methylbenzenesulfonamides proceeds via a stable benzylic carbocation intermediate . For N-allylbenzenesulfonamide, similar pathways may enable alkylation or arylation.

Key Substitution Pathways

-

Benzylation : Using benzyl bromide under SN1 conditions generates N-allyl-N-benzylbenzenesulfonamide derivatives .

-

Palladium-Catalyzed Cross-Coupling : N-Allyl groups can participate in C–N bond-forming reactions. A Pd/AdBippyPhos catalyst system enables arylation of secondary sulfonamides, tolerating heterocycles and functional groups .

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Benzyl bromide | None (SN1) | N-Allyl-N-benzyl derivative | 80–90% |

| Aryl bromide | Pd/AdBippyPhos | N-Allyl-N-arylbenzenesulfonamide | 65–85% |

Thermal Decomposition and Stabilization

This compound exhibits thermal instability at elevated temperatures. Patent data reveal that unstabilized N-alkylbenzenesulfonamides degrade rapidly above 170°C, forming colored byproducts. Stabilization with 2-mercaptobenzimidazole (200 ppm) significantly improves thermal resistance .

| Additive | Temperature | Time | Color Change (Hazen) |

|---|---|---|---|

| None | 170°C | 1 hour | 5 → 80 |

| 2-Mercaptobenzimidazole | 170°C | 1 hour | 5 → 15 |

Catalytic Functionalization

Selective N-alkylation of sulfonamides using alcohols has been achieved with a bifunctional ruthenium catalyst [(p-cymene)Ru(2,2′-bpyO)(H<sub>2</sub>O)]. While this method targets aminobenzenesulfonamides, analogous protocols could extend to N-allyl derivatives for further alkylation .

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| [(p-cymene)Ru(2,2′-bpyO)(H<sub>2</sub>O)] | Alcohols | Amino-(N-alkyl) derivatives | 75–92% |

Oxidation and Functional Group Interconversion

The allyl group’s double bond is susceptible to oxidation. Epoxidation or dihydroxylation could yield epoxy or diol derivatives, though specific studies on this compound are sparse. Related sulfonamides undergo SuFEx (Sulfur Fluoride Exchange) reactions with amines under organocatalytic conditions , suggesting potential for late-stage diversification.

Aplicaciones Científicas De Investigación

n-Allylbenzenesulfonamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.

Materials Science: The compound is used in the development of polymers and other advanced materials due to its unique chemical properties.

Biological Research: this compound derivatives are studied for their potential antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of n-Allylbenzenesulfonamide involves its interaction with specific molecular targets:

Carbonic Anhydrase Inhibition: The compound inhibits carbonic anhydrase enzymes, which play a crucial role in various physiological processes.

Ion Channel Modulation: Some derivatives of this compound have been shown to modulate ion channels, affecting cellular signaling pathways.

Comparación Con Compuestos Similares

n-Butylbenzenesulfonamide: Similar in structure but with a butyl group instead of an allyl group.

Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness: n-Allylbenzenesulfonamide is unique due to its allyl group, which imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.

Actividad Biológica

n-Allylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the sulfonamide functional group attached to an allyl moiety. The synthesis typically involves the reaction of benzenesulfonyl chloride with allylamine, leading to the formation of the sulfonamide bond. This compound can also be synthesized through various methods that allow for the introduction of different substituents on the benzene ring, enhancing its biological properties.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that sulfonamides can inhibit carbonic anhydrase (CA) isozymes, which are implicated in tumor growth and metastasis. For instance, a series of 4-substituted diazobenzenesulfonamides demonstrated significant selectivity for CA IX over CA II, exhibiting IC50 values in the nanomolar range, which suggests their efficacy as anticancer agents .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4e | CA IX | 10.93 |

| 4g | CA IX | 25.06 |

| 4h | CA II | 1.55 |

These findings suggest that this compound and its derivatives could serve as promising candidates for cancer therapy, particularly in targeting CA IX.

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. One study reported that derivatives of sulfonamides exhibited potent inhibition against butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide core can enhance enzyme binding and inhibition potency.

3. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They exert their effects by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites of enzymes such as carbonic anhydrases and cholinesterases, these compounds disrupt normal physiological processes.

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Anti-inflammatory Effects : Sulfonamides have also demonstrated anti-inflammatory properties by modulating inflammatory mediators and pathways involved in chronic inflammation .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

- In a study focusing on lung inflammation models, a related compound demonstrated significant reduction in eosinophil accumulation and airway hyperresponsiveness when administered prior to allergen exposure .

- Another study indicated that sulfonamide derivatives could significantly inhibit biofilm formation in pathogenic bacteria at concentrations lower than traditional antibiotics .

Propiedades

IUPAC Name |

N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSDMZUIKMAAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292783 | |

| Record name | n-allylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50487-70-2 | |

| Record name | NSC85509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-allylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.